(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile
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Overview
Description
(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile is an organic compound that features a benzodiazole ring fused with a hydroxyhexenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Addition of the Hydroxyhexenenitrile Moiety: The benzodiazole intermediate is then reacted with a hexenenitrile derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with benzodiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
Medicinally, such compounds are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to active sites, modulating the activity of the target molecule. The hydroxyhexenenitrile moiety may also play a role in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzodiazole ring structure.
Hydroxyhexenenitrile Derivatives: Compounds such as 3-hydroxyhexanenitrile and 2-hydroxyhexanenitrile are structurally similar.
Uniqueness
(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile is unique due to the combination of the benzodiazole ring and the hydroxyhexenenitrile moiety
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyhex-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-5-12(17)9(8-14)13-15-10-6-3-4-7-11(10)16-13/h3-4,6-7,17H,2,5H2,1H3,(H,15,16)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJMLLOQYRKPA-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(C#N)C1=NC2=CC=CC=C2N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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